3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)
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Overview
Description
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[221]hept-2-yl-(9CI) is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photochemistry, such as [2 + 2] cycloaddition, can be employed to access new building blocks and derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, benzylamine, and benzylpiperazine. Reaction conditions often involve the presence of catalysts such as tetramethylammonium iodide .
Major Products
The major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes .
Scientific Research Applications
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-: This compound shares a similar bicyclic structure and is used in similar applications.
(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-yl)-phenyl-methanone: Another compound with a bicyclic structure, used in drug development and chemical research.
Uniqueness
3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI) stands out due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure provides distinct advantages in various scientific and industrial applications .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m1/s1 |
InChI Key |
FQXZEMJVGYXBEY-HTQZYQBOSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2C3=CC(=CN=C3)O |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)O |
Origin of Product |
United States |
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